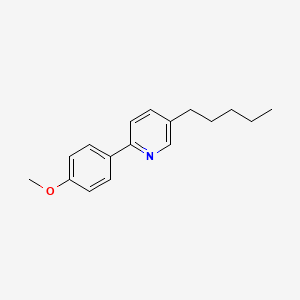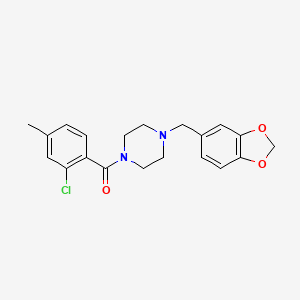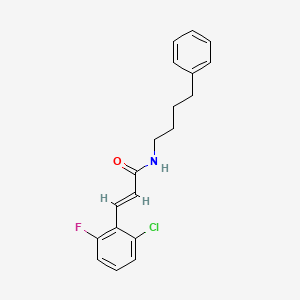![molecular formula C15H15N3O2 B4744792 N-{3-[(dimethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4744792.png)
N-{3-[(dimethylamino)carbonyl]phenyl}isonicotinamide
Descripción general
Descripción
“N-{3-[(dimethylamino)carbonyl]phenyl}isonicotinamide” is a complex organic compound. It is related to N,N-dimethyl enaminones, which are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N,N-dimethylenamino ketones as synthons for various heterocycles . A specific synthesis method for “this compound” is not available in the retrieved information.Chemical Reactions Analysis
The chemical reactivity of similar compounds, N,N-dimethylenamino ketones, has been studied extensively. They are used as synthons for various heterocycles . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have also been studied .Mecanismo De Acción
The mechanism of action of DMAPIC is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the cell. DMAPIC has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and urease. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMAPIC has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. DMAPIC has also been shown to have anti-bacterial activity against certain strains of bacteria. The compound has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAPIC is its ease of synthesis and purification. The compound can be synthesized under mild conditions and yields a high purity product. DMAPIC has a low toxicity profile, making it a suitable candidate for in vitro and in vivo experiments. However, the compound has limited solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on DMAPIC. One area of interest is the development of DMAPIC-based metal complexes for catalytic and medicinal purposes. Another area of interest is the use of DMAPIC as a ligand for the design of new drugs. Further studies are needed to fully understand the mechanism of action of DMAPIC and its potential applications in various fields.
Aplicaciones Científicas De Investigación
DMAPIC has shown potential in various scientific research applications. It has been studied extensively for its anti-tumor, anti-inflammatory, and anti-microbial activities. DMAPIC has also been used as a ligand in the design of metal complexes for catalytic and medicinal purposes. The compound has been shown to have a selective inhibitory effect on certain enzymes, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)15(20)12-4-3-5-13(10-12)17-14(19)11-6-8-16-9-7-11/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYUXNYLNFNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4744717.png)

![2-oxo-2-(1-piperidinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4744722.png)
![8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4744725.png)

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B4744745.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4744746.png)

![4-cyclopropyl-6-(difluoromethyl)-3-[(2,3-dimethoxybenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4744758.png)
![3-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4744773.png)
![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4744781.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide](/img/structure/B4744783.png)

![N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4744806.png)
